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molecular formula C11H8O4 B8294104 3-(3-hydroxyphenyl)-2-furancarboxylic Acid

3-(3-hydroxyphenyl)-2-furancarboxylic Acid

Cat. No. B8294104
M. Wt: 204.18 g/mol
InChI Key: MSIWRJWJPYIUEW-UHFFFAOYSA-N
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Patent
US07514452B2

Procedure details

A mixture of the compound of Reference Example 1 (1.5 g), 3-hydroxyphenylboronic acid pinacol cyclic ester (2.4 g), tetrakis(triphenylphosphine)palladium (0.8 g) and cesium carbonate (3.5 g) were heated at reflux in a mixed solvent of THF (20 ml) and water (10 ml) for 16 hours under an argon atmosphere. After cooling, toluene was added to the reaction solution, and extracted with a 5% aqueous sodium hydroxide solution. The aqueous layer was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer was successively washed with water and saturated brine, and the solvent was evaporated under reduced pressure, thereby giving 1.4 g of the desired compound (1.4 g).
[Compound]
Name
Example 1
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
3-hydroxyphenylboronic acid pinacol cyclic ester
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.8 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-:2].[Cs+].[Cs+].[CH2:7]1[CH2:11][O:10][CH2:9][CH2:8]1.[OH2:12].[C:13]1(C)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[OH:12][C:13]1[CH:14]=[C:15]([C:8]2[CH:7]=[CH:11][O:10][C:9]=2[C:1]([OH:2])=[O:4])[CH:16]=[CH:17][CH:18]=1 |f:0.1.2,^1:23,25,44,63|

Inputs

Step One
Name
Example 1
Quantity
1.5 g
Type
reactant
Smiles
Step Two
Name
3-hydroxyphenylboronic acid pinacol cyclic ester
Quantity
2.4 g
Type
reactant
Smiles
Step Three
Name
cesium carbonate
Quantity
3.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0.8 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with a 5% aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was successively washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1=C(OC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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